molecular formula C8H15N3 B14191622 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine CAS No. 915404-83-0

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine

Cat. No.: B14191622
CAS No.: 915404-83-0
M. Wt: 153.22 g/mol
InChI Key: JHVLQAGCPSFDPC-UHFFFAOYSA-N
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Description

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine is a bicyclic nitrogen-containing heterocycle with the molecular formula C₉H₁₆N₂. This compound is known for its unique structure, which includes a fused pyrimidine and diazepine ring system. It has a molecular weight of 152.2367 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,5-diazabicyclo[5.4.0]undec-5-ene with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction kinetics and outcomes. Its unique structure allows it to interact with biological molecules, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

915404-83-0

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a][1,3]diazepine

InChI

InChI=1S/C8H15N3/c1-2-6-11-7-3-5-10-8(11)9-4-1/h1-7H2,(H,9,10)

InChI Key

JHVLQAGCPSFDPC-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCN=C2NC1

Origin of Product

United States

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